3-(Pyrrolidine-1-sulfonyl)-chromen-2-one
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Overview
Description
3-(Pyrrolidine-1-sulfonyl)-chromen-2-one is a compound that belongs to the class of chromenones, which are known for their diverse biological activities
Mechanism of Action
Target of Action
The primary target of 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one is Serine/threonine kinase 33 (STK33) . STK33 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation and differentiation .
Mode of Action
This compound interacts with its target, STK33, by inhibiting its enzymatic function . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of STK33 by this compound affects various biochemical pathways. One significant effect is the induction of apoptosis, or programmed cell death, via S-phase cell cycle arrest . This means that the compound prevents cells from progressing through the cell cycle, leading to their death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting STK33 and causing S-phase cell cycle arrest, the compound leads to the death of cancer cells . This has been demonstrated in various cancer cell lines, including lung and breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one typically involves the reaction of chromen-2-one with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or tetrahydrofuran to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidine-1-sulfonyl)-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the chromenone core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidine-1-sulfonyl)-benzamide
- 3-(Pyrrolidine-1-sulfonyl)-pyridine
- 3-(Pyrrolidine-1-sulfonyl)-quinoline
Uniqueness
3-(Pyrrolidine-1-sulfonyl)-chromen-2-one stands out due to its unique chromenone core, which imparts distinct biological activities compared to other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-13-12(19(16,17)14-7-3-4-8-14)9-10-5-1-2-6-11(10)18-13/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWXIABPTYYMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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